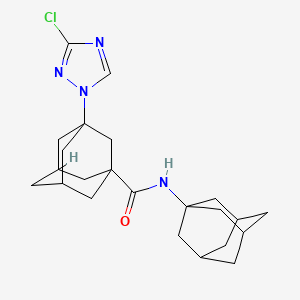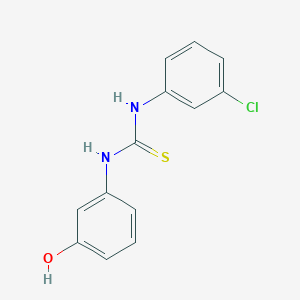![molecular formula C20H27N3S B4340780 1,1-Dibenzyl-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B4340780.png)
1,1-Dibenzyl-3-[3-(dimethylamino)propyl]thiourea
概要
説明
N,N-dibenzyl-N’-[3-(dimethylamino)propyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is particularly interesting due to its unique structure, which includes both benzyl and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-[3-(dimethylamino)propyl]thiourea typically involves the reaction of N,N-dibenzylamine with 3-(dimethylamino)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and heated in a reactor. The use of catalysts such as dibutyl tin dichloride can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or crystallization.
化学反応の分析
Types of Reactions
Oxidation: N,N-dibenzyl-N’-[3-(dimethylamino)propyl]thiourea can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
N,N-dibenzyl-N’-[3-(dimethylamino)propyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use as an antitumor agent due to its ability to interact with DNA.
Industry: It is used in the synthesis of dyes and pigments, as well as in the production of polymers.
作用機序
The mechanism by which N,N-dibenzyl-N’-[3-(dimethylamino)propyl]thiourea exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. In the case of DNA, the compound can intercalate between base pairs, disrupting the replication process and leading to cell death.
類似化合物との比較
Similar Compounds
N,N-dibenzylthiourea: Lacks the dimethylamino group, making it less versatile in certain reactions.
N,N-dimethyl-N’-[3-(dimethylamino)propyl]thiourea: Lacks the benzyl groups, which affects its ability to form complexes with metals.
Uniqueness
N,N-dibenzyl-N’-[3-(dimethylamino)propyl]thiourea is unique due to the presence of both benzyl and dimethylamino groups. This combination allows it to participate in a wider range of chemical reactions and enhances its ability to interact with biological targets.
特性
IUPAC Name |
1,1-dibenzyl-3-[3-(dimethylamino)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3S/c1-22(2)15-9-14-21-20(24)23(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEMGAQOVBGAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-tert-butylphenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B4340705.png)
![N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4340713.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B4340717.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B4340721.png)
![ISOPROPYL 4-[({5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE](/img/structure/B4340725.png)

![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B4340760.png)
![4-{[2-(3-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE](/img/structure/B4340771.png)

![N-[4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4340787.png)



![5-{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4340820.png)
